Z-Pro-Ala-Gly-Pro-4M-betana
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Pro-Ala-Gly-Pro-4M-betana is a synthetic peptide compound with a specific sequence of amino acids. It is known for its unique structural properties and potential applications in various scientific fields. The compound’s full name is Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana, where “Z” stands for the benzyloxycarbonyl protecting group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves multiple steps, starting with the protection of amino groups using the benzyloxycarbonyl group. The peptide chain is then assembled using standard solid-phase peptide synthesis techniques. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole to facilitate the formation of peptide bonds. The final product is obtained after deprotection and purification steps.
Industrial Production Methods
In an industrial setting, the production of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana follows a similar synthetic route but on a larger scale. Automated peptide synthesizers are often employed to streamline the process and ensure high yield and purity. The use of high-performance liquid chromatography is common for the purification of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The peptide bonds can be reduced under specific conditions.
Substitution: The benzyloxycarbonyl protecting group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Reagents such as trifluoroacetic acid or hydrochloric acid can be used for deprotection and substitution reactions.
Major Products Formed
The major products formed from these reactions include modified peptides with altered functional groups, which can be further utilized in various applications.
Wissenschaftliche Forschungsanwendungen
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana has several applications in scientific research:
Chemistry: It is used as a model compound for studying peptide synthesis and reactions.
Biology: The compound is employed in the study of protein-protein interactions and enzyme-substrate specificity.
Industry: The compound is used in the development of bio-compatible materials and as a component in various biochemical assays.
Wirkmechanismus
The mechanism of action of Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana involves its interaction with specific molecular targets, such as enzymes and receptors. The peptide sequence allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Hydroxy-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methyl-betana
- Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Ethoxy-betana
Uniqueness
Z-Prolyl-Alanyl-Glycyl-Prolyl-4-Methoxy-betana is unique due to the presence of the methoxy group, which imparts specific chemical and biological properties. This modification can influence the compound’s stability, solubility, and interaction with molecular targets, making it distinct from other similar compounds.
Eigenschaften
CAS-Nummer |
100900-21-8 |
---|---|
Molekularformel |
C34H39N5O7 |
Molekulargewicht |
629.7 g/mol |
IUPAC-Name |
benzyl (2S)-2-[[(2S)-1-[[2-[[(2S)-1-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carbonyl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C34H39N5O7/c1-22(36-32(42)28-15-9-17-39(28)34(44)46-21-23-10-4-3-5-11-23)31(41)35-20-30(40)37-33(43)27-14-8-16-38(27)25-18-24-12-6-7-13-26(24)29(19-25)45-2/h3-7,10-13,18-19,22,27-28H,8-9,14-17,20-21H2,1-2H3,(H,35,41)(H,36,42)(H,37,40,43)/t22-,27-,28-/m0/s1 |
InChI-Schlüssel |
UDKUGLWNVKOFSM-FAQZDJIUSA-N |
SMILES |
CC(C(=O)NCC(=O)N1CCCC1C(=O)NC2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Isomerische SMILES |
C[C@@H](C(=O)NCC(=O)NC(=O)[C@@H]1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)[C@@H]4CCCN4C(=O)OCC5=CC=CC=C5 |
Kanonische SMILES |
CC(C(=O)NCC(=O)NC(=O)C1CCCN1C2=CC3=CC=CC=C3C(=C2)OC)NC(=O)C4CCCN4C(=O)OCC5=CC=CC=C5 |
Synonyme |
Z-PRO-ALA-GLY-PRO-4M-BETANA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.